2-ethynylpyridin-3-amine
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Overview
Description
2-Ethynylpyridin-3-amine is an organic compound with the molecular formula C(_7)H(_6)N(_2). It is characterized by the presence of an ethynyl group attached to the pyridine ring at the 2-position and an amino group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available 2-bromo-3-nitropyridine.
Sonogashira Coupling: The 2-bromo-3-nitropyridine undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be hydrogenated under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or osmium tetroxide (OsO(_4)) can be used.
Reduction: Hydrogen gas (H(_2)) in the presence of a palladium catalyst.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.
Reduction: Formation of 2-ethynylpiperidin-3-amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Ethynylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-ethynylpyridin-3-amine exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in covalent bonding with target proteins, while the amino group can form hydrogen bonds.
Chemical Reactivity: The ethynyl group is highly reactive, allowing for various chemical transformations, while the amino group can act as a nucleophile in substitution reactions.
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the amino group, making it less versatile in certain reactions.
3-Aminopyridine: Lacks the ethynyl group, reducing its reactivity in specific synthetic applications.
2-Aminopyridine: Similar structure but without the ethynyl group, leading to different reactivity and applications.
Uniqueness: 2-Ethynylpyridin-3-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and versatility in synthetic chemistry and potential biological activity.
Properties
CAS No. |
1849257-78-8 |
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Molecular Formula |
C7H6N2 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
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